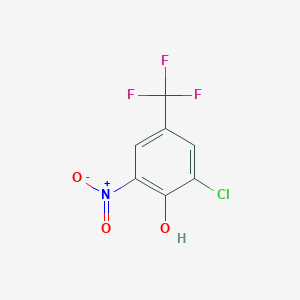

2-Chloro-6-nitro-4-(trifluoromethyl)phenol

Description

Properties

IUPAC Name |

2-chloro-6-nitro-4-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO3/c8-4-1-3(7(9,10)11)2-5(6(4)13)12(14)15/h1-2,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAZOASPEAVAGAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Nitration and Chlorination of Trifluoromethyl-Substituted Aromatic Precursors

A common synthetic route to 2-Chloro-6-nitro-4-(trifluoromethyl)phenol involves starting from a chlorinated trifluoromethylbenzene derivative, followed by nitration and subsequent hydrolysis to introduce the phenol group.

Key Steps:

- Starting Material: 1,3-bis(5-chloro-4-trifluoromethyl)benzene or related trifluoromethyl-substituted chlorobenzenes.

- Nitration: Conducted using a mixture of fuming nitric acid and concentrated sulfuric acid, typically at temperatures below 10°C initially, then allowed to proceed at room temperature for 24 hours.

- Hydrolysis: Alkaline hydrolysis of the chlorinated dinitrobenzotrifluoride intermediate to replace the chlorine with a hydroxyl group, yielding the target phenol.

Reaction Conditions and Yields:

The nitration step introduces the nitro group selectively at the 6-position relative to the trifluoromethyl group, while chlorination installs the chlorine at the 2-position. The alkaline hydrolysis replaces the chlorine atom ortho to the nitro group with a hydroxyl group, forming the phenol.

Alkaline Hydrolysis of 2-Chloro-3,5-dinitrobenzotrifluoride

This method is a key industrially viable process for preparing 2-trifluoromethyl-4,6-dinitrophenol derivatives, which can be adapted for the target compound.

Procedure:

- The chlorinated dinitrobenzotrifluoride is suspended in water and heated to 75–80°C.

- A 20% sodium hydroxide aqueous solution is added gradually while maintaining temperature.

- The reaction proceeds for about 3.5 hours.

- After cooling, acidification with hydrochloric acid precipitates the phenol product.

- The product is filtered, washed, and dried.

Data Summary:

| Parameter | Value |

|---|---|

| Reactor volume | 250 L enamelled reactor |

| Starting material | 32.5 kg 2-chloro-3,5-dinitrobenzotrifluoride |

| NaOH solution | 65 kg of 20% aqueous solution |

| Reaction temperature | 75–80°C |

| Reaction time | 3.5 hours |

| Product yield | 92.4% |

| Product purity | 94.3% |

This process is notable for its catalyst-free conditions, economic feasibility, and high purity of the final product.

Chlorination of 4-(Trifluoromethyl)phenol Derivatives

An alternative approach involves direct chlorination of trifluoromethyl-substituted phenols to introduce the chlorine atom ortho to the hydroxyl group.

Reaction Details:

- Chlorination is performed using chlorine gas or sulfuryl chloride.

- The reaction is conducted in the presence of water, which forms a two-phase system.

- The aqueous phase absorbs the hydrogen chloride byproduct, preventing over-chlorination and improving selectivity.

- Typical solvents include dichloromethane, chloroform, or 1,2-dichloroethane.

- Reaction temperatures range from 5°C to 70°C depending on conditions.

Representative Experimental Data:

Although these examples are for 4-fluorophenol, the methodology is adaptable for trifluoromethyl-substituted phenols, providing a route to selectively chlorinated phenols.

Reaction Scheme Overview

The synthetic pathway for this compound generally follows:

- Starting from 4-(trifluoromethyl)phenol or related chlorinated trifluoromethylbenzene

- Selective chlorination at the 2-position using chlorine gas or sulfuryl chloride in aqueous media

- Nitration at the 6-position using mixed acid nitration (HNO3/H2SO4) under controlled temperature

- Alkaline hydrolysis of chlorinated dinitro intermediates to yield the phenol

Purification and Characterization

- Recrystallization: Methanol is commonly used for recrystallization to improve purity.

- Chromatography: Column chromatography may be employed when necessary to separate isomers or impurities.

- Melting Points: Typical melting points for related compounds are in the range of 101–103°C after purification.

- Spectroscopic Data: IR absorption bands characteristic of nitro groups (~1510, 1310 cm⁻¹) and trifluoromethyl groups confirm structure.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Nitration of chlorinated trifluoromethylbenzene | Fuming nitric acid + sulfuric acid, <10°C to RT | ~73 | High regioselectivity | Requires careful temperature control |

| Alkaline hydrolysis of chlorodinitrobenzotrifluoride | NaOH aqueous solution, 75–80°C, 3.5 hr, no catalyst | ~92 | Catalyst-free, industrially scalable | Requires handling of strong base |

| Chlorination of trifluoromethylphenol | Chlorine gas or sulfuryl chloride, aqueous two-phase system | ~90 | Mild conditions, high selectivity | Possible formation of minor dichloro byproducts |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-nitro-4-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

Substitution: The chloro and nitro groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted phenol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron filings in acidic conditions are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized phenol derivatives.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

Agricultural Applications

Herbicide Development

2-Chloro-6-nitro-4-(trifluoromethyl)phenol serves as a crucial intermediate in the synthesis of herbicides. Its derivatives have been shown to exhibit significant herbicidal activity against a range of weeds.

- Case Study: Herbicidal Efficacy

In various field trials, formulations containing this compound demonstrated effective control over specific weed species, which is essential for crop yield optimization. For instance, a study indicated that compounds derived from this compound showed up to 90% efficacy in controlling target weeds when applied at appropriate growth stages .

Acaricide Properties

Research has also indicated that this compound can function as an acaricide, effectively controlling mite populations that threaten agricultural productivity. The mechanism involves disrupting the normal physiological processes in the pests, leading to their mortality .

Synthetic Organic Chemistry

Intermediates for Fine Chemicals

The compound is utilized as an intermediate in the synthesis of various fine chemicals and pharmaceuticals. Its nitro and chloro substituents allow for further functionalization through nucleophilic substitutions and other organic reactions.

- Example Reaction: Synthesis of Diphenyl Ether Herbicides

A notable application involves its use in synthesizing diphenyl ether herbicides. The compound undergoes nucleophilic substitution reactions to yield derivatives that retain herbicidal properties, thus expanding the range of effective agrochemicals available .

Chemical Synthesis Techniques

Different methods have been developed for synthesizing this compound, including:

| Method | Yield | Conditions |

|---|---|---|

| Hydrolysis of benzotrifluoride derivatives | 77% | Sodium hydroxide in methanol |

| Nitration of substituted phenols | Varies | Acidic conditions with controlled temperatures |

Environmental Impact Studies

Given its applications in agriculture, understanding the environmental impact of this compound is crucial. Studies have assessed its persistence in soil and water systems, aiming to evaluate potential ecological risks associated with its use.

Mechanism of Action

The mechanism of action of 2-Chloro-6-nitro-4-(trifluoromethyl)phenol involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with specific biomolecules. These interactions can result in changes in cellular processes, such as enzyme inhibition, signal transduction, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenols

(a) 4-Nitro-3-(trifluoromethyl)phenol (TFM)

- CAS : 88-30-2 .

- Structure: Nitro (NO₂) at position 4, CF₃ at position 3.

- Key Differences: The absence of a chlorine substituent in TFM reduces steric hindrance and electron-withdrawing effects compared to the target compound. Applications: TFM is historically noted as a pesticide or intermediate, while the chloro-nitro-CF₃ substitution in the target phenol may enhance stability or bioactivity .

(b) 2-Chloro-6-nitro-4-(trifluoromethyl)aniline

- CAS : 57729-79-0 .

- Structure: Aniline (-NH₂) replaces the phenol (-OH) group.

- Properties: Melting point: 63–67°C . Reactivity: The amino group increases nucleophilicity, making it a precursor for acetamide derivatives (e.g., N-[2-chloro-6-nitro-4-(trifluoromethyl)phenyl]acetamide, CAS: 2251053-03-7) .

- Functional Group Impact: The phenol group in the target compound likely exhibits stronger hydrogen bonding, increasing melting point and reducing solubility in non-polar solvents compared to the aniline analog.

Halogenated Trifluoromethylpyridines and Benzoic Acids

(a) 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine

- CAS : 117519-08-1 .

- Structure: Pyridine ring with Cl, NO₂, and CF₃.

- Applications: Likely used in heterocyclic chemistry for ligand design or drug synthesis, contrasting with the phenolic compound’s role in electrophilic substitutions.

(b) 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic Acid

Research Implications and Gaps

- Synthetic Routes: The target phenol may be synthesized via nitration/chlorination of 4-(trifluoromethyl)phenol, though direct evidence is lacking.

- Toxicity and Stability : The chlorine substituent likely enhances environmental persistence compared to TFM, warranting further ecotoxicological studies.

- Applications: Potential as a building block for fungicides or pharmaceuticals, leveraging its electron-deficient aromatic ring for selective reactions.

Biological Activity

2-Chloro-6-nitro-4-(trifluoromethyl)phenol (2-Cl-6-NO2-4-CF3-phenol) is an organic compound that exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. Its unique structure, featuring a chloro group, a nitro group, and a trifluoromethyl group on a phenolic ring, contributes to its potential efficacy in various biochemical applications.

- Molecular Formula : C₆H₃ClF₃N₄O₃

- Molecular Weight : 236.57 g/mol

- Structural Features : The trifluoromethyl group enhances lipophilicity, allowing better penetration through cell membranes, which is crucial for biological activity.

Research indicates that this compound can modulate various biochemical pathways by interacting with specific enzymes and receptors. The compound's lipophilicity facilitates its ability to disrupt cellular processes, potentially leading to antimicrobial and anticancer effects.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent. The exact mechanism involves the disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

Anticancer Properties

The compound has also demonstrated potential anticancer activity. Its ability to interfere with cellular signaling pathways may contribute to its effectiveness against certain cancer cell lines. Research indicates that it may induce apoptosis in cancer cells by modulating the expression of genes involved in cell survival and death .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study highlighted its effectiveness against Staphylococcus aureus with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

- Anticancer Activity : Research has indicated that this compound can inhibit the proliferation of cancer cells in vitro, suggesting its potential as a therapeutic agent in oncology .

- Mechanistic Insights : Investigations into its mechanism of action revealed that it targets specific enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Chloro-3-nitrophenol | Contains chloro and nitro groups | Commonly used in dye synthesis |

| 2-Chloro-5-nitrophenol | Similar substitution pattern | Exhibits different biological activities |

| 3-Chloro-4-(trifluoromethyl)phenol | Trifluoromethyl group present | Different positioning of chloro group affects reactivity |

The structural uniqueness of this compound influences its chemical reactivity and biological activity compared to these similar compounds.

Q & A

Basic Questions

Q. What are the key physicochemical properties of 2-Chloro-6-nitro-4-(trifluoromethyl)phenol?

- Answer : The compound (CAS 88-30-2) has a molecular formula of C₇H₄ClF₃NO₃ and molecular weight of 207.11 g/mol . Key properties include a melting point of 76–79°C and boiling point of 135–138°C . Its structure features a trifluoromethyl group at position 4, a nitro group at position 6, and a chlorine substituent at position 2, contributing to its polarity and stability under ambient conditions . Synonymous names include TFM and Lamprecide, reflecting its historical use as a lampricide .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Answer :

- X-ray crystallography : Use software like SHELXL for refining crystal structures and ORTEP-3 for visualizing molecular geometry, particularly if single crystals are obtainable .

- Spectroscopy : Employ NMR (¹H/¹³C) to confirm substituent positions and FT-IR to identify functional groups (e.g., phenolic -OH stretch at ~3200 cm⁻¹). Mass spectrometry (EI/ESI) can validate molecular weight and fragmentation patterns.

Q. What safety precautions are critical when handling this compound in the lab?

- Answer :

- Engineering controls : Use fume hoods and closed systems to minimize inhalation exposure. Install emergency showers and eyewash stations .

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use respiratory protection if vapor concentrations exceed limits .

- Decomposition hazards : Avoid high temperatures, as combustion may release toxic gases like HF and NOₓ .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?

- Answer :

- Methodology : Apply hybrid functionals (e.g., B3LYP ) incorporating exact exchange terms to improve accuracy in calculating bond dissociation energies and frontier molecular orbitals (HOMO/LUMO). Basis sets like 6-311++G(d,p) are recommended for halogen and nitro groups .

- Applications : Study the electron-withdrawing effects of the nitro and trifluoromethyl groups on the phenolic ring’s acidity and nucleophilic substitution reactivity .

Q. What environmental degradation pathways and persistence are observed for this compound?

- Answer :

- Photodegradation : The nitro group facilitates UV-light-driven decomposition, producing intermediates like chlorinated quinones and nitrophenols . Monitor using HPLC-MS/MS .

- Biodegradation : Assess microbial degradation in aquatic systems via in situ microcosm studies. Chlorophenol derivatives often exhibit slow biodegradation due to electron-withdrawing substituents, requiring adapted bacterial consortia .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

- Answer :

- Challenges : The compound’s polar nitro and trifluoromethyl groups may lead to polymorphism or poor crystal growth. Hygroscopicity can also complicate structure determination.

- Solutions : Optimize solvent systems (e.g., mixed DCM/hexane) for slow evaporation. Use SHELXD for phase problem resolution in twinned crystals, and validate with PLATON for symmetry checks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.